

# A Researcher's Guide to Biophysical Assays for Ternary Complex Stability

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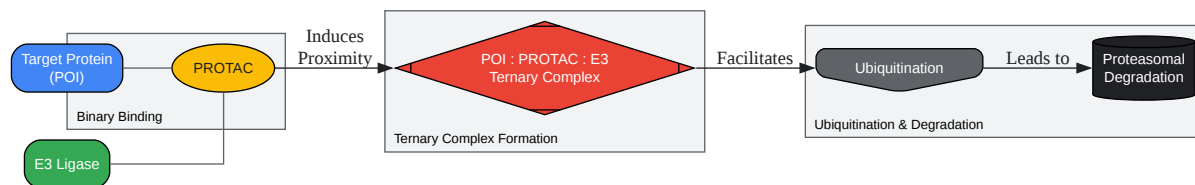
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The formation of a stable ternary complex—a structure involving three distinct molecules—is the cornerstone of action for an increasingly important class of therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase, forming a ternary complex<sup>[1][2]</sup>. The stability and formation kinetics of this complex are critical determinants of a PROTAC's efficacy. Therefore, accurately measuring these parameters is essential for drug development professionals.

This guide provides an objective comparison of key biophysical assays used to characterize ternary complex formation, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We present supporting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their needs.

## Signaling Pathway: PROTAC-Induced Ternary Complex Formation

The diagram below illustrates the fundamental mechanism of a PROTAC, which physically links a target Protein of Interest (POI) and an E3 Ligase to form a ternary complex. This proximity facilitates the transfer of ubiquitin (Ub) to the target protein, marking it for degradation by the proteasome.



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Caption: PROTAC-induced ternary complex formation and subsequent protein degradation pathway.

## Comparative Analysis of Key Biophysical Assays

Choosing the right assay depends on the specific questions being asked, such as the need for kinetic versus thermodynamic data, throughput requirements, and sample availability.

### Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface to monitor biomolecular interactions in real-time.[1][3] It is highly sensitive and provides detailed kinetic data, including association ( $k_a$ ) and dissociation ( $k_d$ ) rates, from which the equilibrium dissociation constant ( $K_D$ ) is calculated. For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the sensor chip, and the binding of the second protein (the target) is measured in the absence (binary) and presence (ternary) of the PROTAC.[4]

- Advantages: Provides high-quality kinetic and affinity data ( $k_a$ ,  $k_d$ ,  $K_D$ ); label-free; real-time monitoring.[1][2]
- Disadvantages: Can be sensitive to buffer composition and DMSO; potential for protein immobilization to affect activity; risk of the "hook effect" at high analyte concentrations.[4][5]

### Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from a biosensor tip.[6][7] As molecules bind to the sensor surface, the layer

thickness increases, causing a wavelength shift that is proportional to the bound mass. The workflow is similar to SPR, where a ligand is immobilized on a disposable biosensor tip, which is then dipped into wells containing the analyte.<sup>[7]</sup>

- Advantages: Higher throughput than SPR and ITC; disposable sensors minimize cross-contamination; less sensitive to refractive index changes from buffer and DMSO than SPR.<sup>[8]</sup>
- Disadvantages: Generally lower sensitivity than SPR, making it challenging to measure small molecule binding or very fast kinetics. It is often used to assess ternary complex formation but not binary interactions between proteins and small molecule PROTACs.<sup>[8]</sup>

## Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.<sup>[9][10]</sup> It is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the interaction, including binding affinity ( $K_D$ ), stoichiometry ( $n$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ) in a single, label-free experiment.<sup>[9][11]</sup> For ternary complex studies, a solution of one protein and the PROTAC can be titrated into a cell containing the other protein.

- Advantages: Provides a complete thermodynamic profile; label-free and in-solution, avoiding immobilization artifacts; directly measures binding stoichiometry.<sup>[9][12]</sup>
- Disadvantages: Low throughput; requires large amounts of highly concentrated and pure sample; sensitive to buffer mismatch and solubility issues.<sup>[1][2]</sup>

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together.<sup>[13]</sup> In the context of ternary complexes, the target protein and E3 ligase are each labeled with a compatible FRET fluorophore (e.g., via tagged antibodies). The addition of an effective PROTAC brings the fluorophores into proximity, generating a FRET signal.<sup>[14][15]</sup>

- Advantages: High throughput and suitable for screening; highly sensitive; homogeneous (in-solution) assay format.

- Disadvantages: Requires labeling of proteins, which can potentially interfere with binding; provides an indirect measurement of binding, yielding apparent affinity rather than true kinetic or thermodynamic constants.

## Quantitative Data Comparison

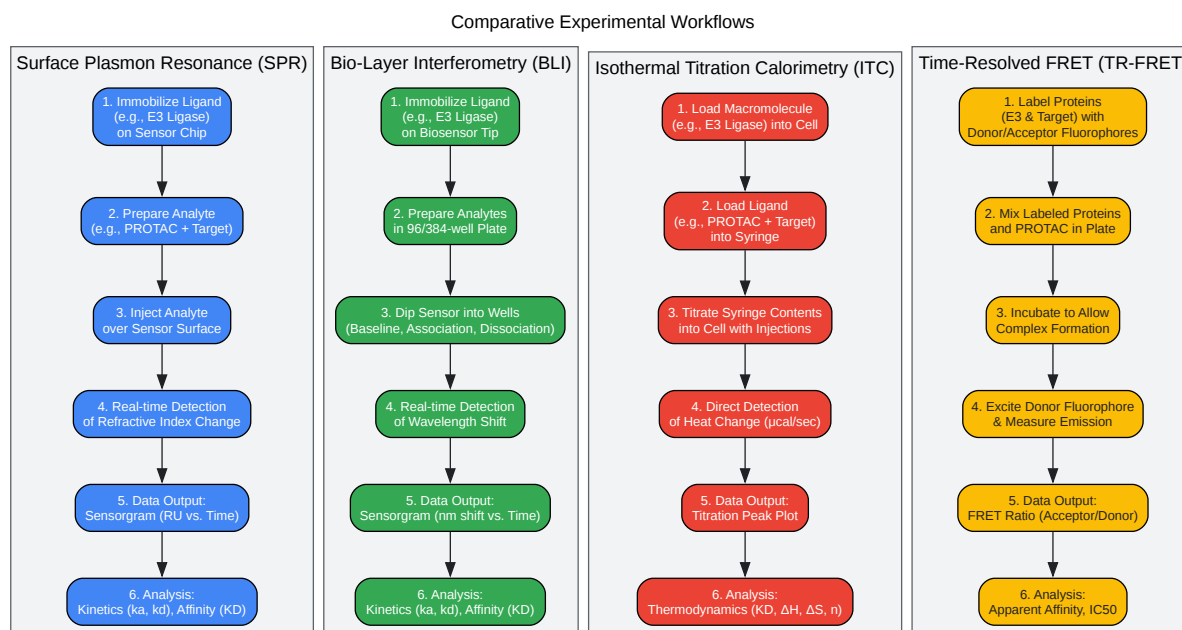
The following table summarizes experimental data for the well-characterized ternary complex formed by the PROTAC MZ1, the E3 ligase Von Hippel-Lindau (VHL), and the second bromodomain of BRD4 (BRD4-BD2). This system exhibits positive cooperativity, where the binding of all three components together is stronger than the individual binary interactions. The cooperativity factor ( $\alpha$ ) is calculated as  $K_D$  (binary) /  $K_D$  (ternary).[\[4\]](#)[\[16\]](#)

Assay	Interaction Type	Ligand	Analyte	K <sub>D</sub> (nM)	Cooperativity ( $\alpha$ )	Reference
SPR	Binary	Immobilized VHL	MZ1	29	N/A	<a href="#">[5]</a>
Ternary	Immobilized VHL	MZ1 + BRD4-BD2	1	26	<a href="#">[4]</a> <a href="#">[8]</a>	
Binary	Immobilized VHL	ARV771	~60	N/A	<a href="#">[17]</a>	
BLI	Ternary	Immobilized VHL	MZ1 + BRD4-BD2	2.8	N/A	<a href="#">[8]</a>
ITC	Binary	VHL	MZ1	66	N/A	<a href="#">[5]</a>
Ternary	VHL	MZ1 + BRD4-BD2	4	15	<a href="#">[4]</a> <a href="#">[8]</a>	

Note: K<sub>D</sub> values can vary between studies and techniques due to different experimental conditions (e.g., buffer, temperature, protein constructs). BLI is often not sensitive enough for binary interactions with small molecules.[\[8\]](#)

## Experimental Workflow Comparison

The following diagram outlines the typical experimental workflows for the four discussed biophysical assays, highlighting the key differences in their procedures.



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Caption: Step-by-step comparison of experimental workflows for major biophysical assays.

## Detailed Experimental Protocols

The following are generalized protocols for assessing the VHL:MZ1:BRD4 ternary complex. Researchers should optimize concentrations and buffer conditions for their specific system.

### Protocol 1: Surface Plasmon Resonance (SPR)

(Adapted from protocols described in multiple sources[4][8][17])

- Immobilization:
  - Immobilize biotinylated VCB (VHL/Elongin C/Elongin B) complex onto a streptavidin-coated sensor chip to a level of approximately 200-400 Response Units (RU).
  - Use one flow cell as a reference surface (no immobilized protein).
- Analyte Preparation:
  - For binary analysis, prepare a dilution series of MZ1 (e.g., 1.6 nM to 1000 nM) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 2% DMSO).
  - For ternary analysis, prepare a dilution series of MZ1. To each MZ1 concentration, add a constant, near-saturating concentration of BRD4-BD2 (e.g., 2  $\mu$ M) to pre-form the binary MZ1:BRD4-BD2 complex.[\[4\]](#)
- Binding Measurement:
  - Perform experiments at a constant temperature (e.g., 25°C).
  - Use a single-cycle kinetic (SCK) format for ternary measurements due to the slow dissociation rate of highly cooperative complexes.[\[4\]](#) This involves injecting the five analyte concentrations sequentially without regeneration steps in between.
  - Inject the analyte solutions over the reference and active flow cells at a defined flow rate (e.g., 30  $\mu$ L/min) for a set association time (e.g., 120 s), followed by a long dissociation phase (e.g., 600 s) with running buffer.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data.
  - Fit the resulting sensorgrams to a 1:1 binding model to determine  $k_a$ ,  $k_d$ , and  $K_D$ .

## Protocol 2: Bio-Layer Interferometry (BLI)

(Adapted from a protocol described in JoVE[\[8\]](#))

- Sensor Hydration & Baseline:
  - Hydrate streptavidin (SA) coated biosensors in running buffer (e.g., HEPES-based buffer with 2% DMSO) for at least 10 minutes.
  - Establish a baseline by dipping the sensors into buffer-containing wells of a 96-well plate for 60 seconds.
- Immobilization:
  - Immerse the sensors in a well containing biotinylated VHL complex (e.g., 1.5 µg/mL) for approximately 80 seconds to achieve a loading level of 1-3 nm.
  - Establish a second baseline in buffer for 60 seconds.
- Binding Measurement:
  - Association: Move the sensors to wells containing a fixed concentration of BRD4-BD2 (e.g., 2 µM) and a varying concentration of MZ1 (e.g., 0 nM to 100 nM) for 300 seconds. A "0 nM" well serves as a reference sensor.<sup>[8]</sup>
  - Dissociation: Transfer the sensors to buffer-only wells and measure for 600 seconds.
- Data Analysis:
  - Align the data to the baseline and subtract the reference sensor data.
  - Fit the curves globally using a 1:1 binding model to obtain  $k_{on}$ ,  $k_{off}$ , and  $K_D$  values.

## Protocol 3: Isothermal Titration Calorimetry (ITC)

(Adapted from protocols described in multiple sources<sup>[8][11][18]</sup>)

- Sample Preparation:
  - Dialyze all proteins extensively into the identical buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Buffer mismatch is a major source of error.<sup>[11]</sup>
  - Degas all solutions before use.

- Cell: Prepare VHL at a concentration of 5-20  $\mu\text{M}$ .
- Syringe: For ternary analysis, prepare MZ1 at a concentration 10-15 times that of the cell protein, and add BRD4-BD2 at an equimolar concentration to the MZ1. Ensure the final DMSO concentration is matched between the cell and syringe.
- Titration:
  - Perform the experiment at 25°C with a stirring speed of 600-750 RPM.[\[19\]](#)
  - Perform an initial injection of 0.4  $\mu\text{L}$ , followed by 19 injections of 2  $\mu\text{L}$  at 120-150 second intervals.
- Data Analysis:
  - Integrate the heat-rate peaks to obtain the heat change per injection.
  - Subtract the heat of dilution (determined from a separate ligand-into-buffer titration).
  - Fit the resulting binding isotherm to a single-site binding model to determine the stoichiometry (n), binding constant ( $K_A$ , from which  $K_D$  is calculated), and enthalpy ( $\Delta H$ ).

## Protocol 4: Time-Resolved FRET (TR-FRET)

(Adapted from a protocol described in ACS Pharmacol. & Transl. Sci.[\[14\]](#)[\[15\]](#))

- Reagent Preparation:
  - Use a GST-tagged BRD protein and a His-tagged E3 ligase complex (e.g., His-CRBN/DDB1).
  - Use a Tb-conjugated anti-GST antibody as the FRET donor and an AF488-conjugated anti-His antibody as the FRET acceptor.
  - Prepare all reagents and compound dilutions in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[\[14\]](#)



- Assay Procedure (384-well plate):
  - Add the PROTAC compound dilutions to the wells.
  - Add the protein/antibody mixture. Final optimized concentrations might be: 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[15]
  - Shake the plate for 1 minute and centrifuge for 1 minute.
- Measurement:
  - Incubate the plate in the dark at room temperature for a set period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[15]
  - Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
  - Plot the ratio against the PROTAC concentration. The data typically produces a bell-shaped curve due to the "hook effect," where at high concentrations, binary complexes dominate over the ternary complex.[20]

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